molecular formula C26H40ClNO2 B2397300 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1184967-75-6

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2397300
CAS No.: 1184967-75-6
M. Wt: 434.06
InChI Key: OHJUMDWCNBGLFL-UHFFFAOYSA-N
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Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically begins with the adamantane derivative. One key step involves introducing the methoxy group through an etherification reaction, followed by coupling with the piperidine derivative under controlled conditions. Subsequent steps include purifications and crystallization to yield the final hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound would likely involve a series of large-scale chemical reactions, starting from readily available precursors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. The final product is usually isolated through crystallization and purification techniques, ensuring it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

  • Oxidation: This can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

  • Reduction: Reducing agents can potentially convert certain functional groups to their corresponding alcohols or hydrocarbons.

  • Substitution: Particularly at the piperidine ring, where nucleophilic substitution can take place.

Common Reagents and Conditions:

  • Oxidizing agents: Chromium trioxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: Halogenating agents like chlorine or bromine, typically in polar solvents.

Major Products Formed: The primary products depend on the specific reaction conditions, but common products include oxidized derivatives (e.g., ketones), reduced compounds, and various substituted analogs of the original molecule.

Scientific Research Applications

This compound has notable scientific research applications across multiple domains:

  • Chemistry: Its structural framework makes it a valuable template for studying complex molecular interactions.

  • Medicine: Its unique structure may offer insights into the development of pharmaceutical agents, particularly for targeting neurological pathways.

  • Industry: The compound could be utilized in the creation of advanced materials due to its stability and distinctive properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets, potentially including membrane receptors or enzymes. This interaction can alter cellular pathways, leading to various physiological responses. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • Amantadine: Primarily used as an antiviral and in Parkinson's disease.

  • Memantine: Utilized in the treatment of Alzheimer's disease.

  • Rimantadine: Another antiviral agent with a similar adamantane backbone.

This compound's unique structure allows it to explore new avenues in scientific research, making it a valuable asset in the field of synthetic chemistry.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2.ClH/c28-25(17-27-8-6-21(7-9-27)10-20-4-2-1-3-5-20)18-29-19-26-14-22-11-23(15-26)13-24(12-22)16-26;/h1-5,21-25,28H,6-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUMDWCNBGLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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